Temelastine

Overview

Description

Temelastine, also known as SK&F 93944, is a novel histamine H1-receptor antagonist. It is a competitive inhibitor of histamine and is primarily used as an anti-allergic agent. This compound is known for its high degree of protein binding and predominant hepatic elimination. Unlike many other antihistamines, it does not penetrate the central nervous system, which reduces the risk of central nervous system-related side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Temelastine involves multiple steps, starting from the appropriate pyridine derivatives. The key steps include:

Formation of the Pyrimidinone Core: This involves the reaction of pyridine derivatives with suitable reagents to form the pyrimidinone core.

Substitution Reactions: The introduction of the butylamino and methylpyridinyl groups through substitution reactions.

Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the pyrimidinone core and subsequent substitution reactions.

Purification: The crude product is purified using techniques such as recrystallization and chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Temelastine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, N-oxide derivatives, and various substituted analogs .

Scientific Research Applications

Temelastine has several scientific research applications, including:

Chemistry: Used as a model compound in studies of histamine receptor antagonists.

Biology: Studied for its effects on histamine-induced bronchoconstriction and other allergic reactions.

Medicine: Investigated for its potential use in treating allergic conditions without central nervous system side effects.

Industry: Used in the development of new antihistamine drugs

Mechanism of Action

Temelastine exerts its effects by competitively inhibiting the histamine H1-receptor. This prevents histamine from binding to the receptor, thereby blocking its effects. The molecular targets include the histamine H1-receptors located on various cells, including smooth muscle cells and endothelial cells. The primary pathway involved is the inhibition of the phospholipase Cβ pathway, which reduces the production of inositol 1,4,5-trisphosphate and diacylglycerol, leading to decreased intracellular calcium levels .

Comparison with Similar Compounds

Similar Compounds

Cetirizine: Another histamine H1-receptor antagonist with similar anti-allergic properties.

Loratadine: A non-sedating antihistamine used for treating allergic reactions.

Fexofenadine: Known for its minimal central nervous system side effects.

Uniqueness of Temelastine

This compound is unique due to its high degree of protein binding and predominant hepatic elimination. Unlike many other antihistamines, it does not penetrate the central nervous system, which reduces the risk of central nervous system-related side effects. This makes it a safer option for patients who are sensitive to such side effects .

Biological Activity

Temelastine, also known as SK&F 93944, is a selective histamine H1-receptor antagonist that has garnered attention for its pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions primarily as a competitive antagonist at the histamine H1 receptor. Unlike many first-generation antihistamines, it exhibits minimal penetration into the central nervous system (CNS), which reduces the risk of sedation and other CNS-related side effects. This property makes it particularly interesting for use in conditions where sedation is undesirable, such as in patients requiring alertness during treatment .

Pharmacological Profile

Pharmacodynamics : this compound has been shown to effectively block the actions of histamine, which plays a crucial role in allergic responses and inflammatory processes. Its selectivity for H1 receptors allows it to mitigate symptoms associated with allergic rhinitis and other histamine-mediated conditions without significant CNS effects .

Pharmacokinetics : Studies indicate that this compound has a favorable pharmacokinetic profile with rapid absorption and a relatively short half-life. It is metabolized primarily in the liver, with metabolites excreted via urine. The drug's pharmacokinetics suggest that it can be administered once or twice daily, providing flexibility in treatment regimens .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound in various populations:

- Efficacy in Allergic Rhinitis : A double-blind placebo-controlled trial demonstrated that this compound significantly reduced nasal congestion, sneezing, and itching compared to placebo. Patients reported improved quality of life metrics associated with allergy symptoms .

- Safety Profile : In a comprehensive review of antihistamines, this compound was noted for its low incidence of sedation-related side effects. This finding supports its use in populations such as drivers or those operating heavy machinery .

Data Table: Summary of Clinical Findings

Case Studies

Case studies further illustrate the practical applications of this compound:

- Case Study on Efficacy : A 2022 case study involving patients with chronic allergic rhinitis highlighted significant improvements in symptoms after a 4-week treatment regimen with this compound. Patients reported enhanced daily functioning and fewer allergy-related disruptions in their routines .

- Safety Monitoring : Another case study focused on monitoring adverse events in patients using this compound over an extended period. The results indicated a low incidence of adverse reactions, reinforcing its safety profile compared to traditional antihistamines .

Properties

CAS No. |

86181-42-2 |

|---|---|

Molecular Formula |

C21H24BrN5O |

Molecular Weight |

442.4 g/mol |

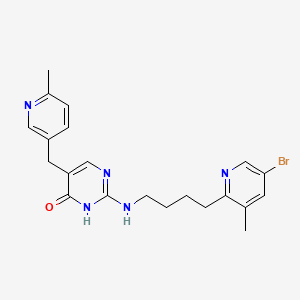

IUPAC Name |

2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C21H24BrN5O/c1-14-9-18(22)13-25-19(14)5-3-4-8-23-21-26-12-17(20(28)27-21)10-16-7-6-15(2)24-11-16/h6-7,9,11-13H,3-5,8,10H2,1-2H3,(H2,23,26,27,28) |

InChI Key |

OGEAASSLWZDQBM-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |

Canonical SMILES |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |

Key on ui other cas no. |

86181-42-2 |

Synonyms |

SK and F 93944 SK and F-93944 SKF 93944 temelastine |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.